molecular formula C28H18N2 B12447027 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile

4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile

Cat. No.: B12447027
M. Wt: 382.5 g/mol
InChI Key: PXMVEKBIIOGHRB-UHFFFAOYSA-N
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Description

4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyanophenyl group and a diphenylethenyl moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromomethylbenzonitrile with 4-amino-1,2,4-triazole, followed by deamination and reaction with 4-fluorobenzonitrile . This process ensures the regiospecific formation of the desired compound, free from isomeric and triaryl impurities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-promoted synthesis and the use of less toxic reagents and solvents can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe through mechanisms such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) . These mechanisms allow the compound to emit light upon interaction with certain analytes, making it useful for imaging and detection applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C28H18N2

Molecular Weight

382.5 g/mol

IUPAC Name

4-[2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile

InChI

InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H

InChI Key

PXMVEKBIIOGHRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N

Origin of Product

United States

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